molecular formula C11H10N2O B13103798 4-(4-Methylpyrimidin-2-yl)phenol

4-(4-Methylpyrimidin-2-yl)phenol

Cat. No.: B13103798
M. Wt: 186.21 g/mol
InChI Key: FLKJUTDSSZUHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpyrimidin-2-yl)phenol is an organic compound that features a phenol group attached to a pyrimidine ring. This compound is of interest due to its unique chemical structure, which combines the properties of both phenols and pyrimidines. Phenols are known for their antiseptic properties, while pyrimidines are key components in many biological molecules, including DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpyrimidin-2-yl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine with a phenol derivative. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate the coupling of the pyrimidine and phenol moieties .

Mechanism of Action

The mechanism of action of 4-(4-Methylpyrimidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpyrimidin-2-yl)phenol is unique due to its specific combination of a methyl-substituted pyrimidine ring and a phenol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(4-methylpyrimidin-2-yl)phenol

InChI

InChI=1S/C11H10N2O/c1-8-6-7-12-11(13-8)9-2-4-10(14)5-3-9/h2-7,14H,1H3

InChI Key

FLKJUTDSSZUHTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.